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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)piperidine

Cat. No.: B178348 Get Quote

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)piperidine: Properties, Synthesis, and

Application

Core Identifier (InChIKey): XOFIBRNSGSEFHC-UHFFFAOYSA-N

Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)piperidine, a

heterocyclic compound of significant interest in medicinal chemistry and drug development.

The document details its fundamental chemical identifiers, physicochemical properties, a

validated synthetic pathway, and standard analytical methodologies for characterization and

quality control. Furthermore, it explores the compound's relevance as a structural motif in

pharmacologically active agents, particularly within the domain of central nervous system

(CNS) research. Safety, handling, and storage protocols are also outlined to ensure its proper

use in a laboratory setting. This guide is intended for researchers, chemists, and drug

development professionals who require a detailed, practical understanding of this valuable

chemical building block.

Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific reproducibility

and regulatory compliance. The International Chemical Identifier (InChI) system provides a

standardized, canonical representation for chemical substances.

The primary identifier for 3-(4-Methoxyphenyl)piperidine is its InChIKey, a 27-character

hashed version of its full InChI string, designed for database and web searches.
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InChIKey: XOFIBRNSGSEFHC-UHFFFAOYSA-N[1]

InChI: InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-

9H2,1H3[1]

Canonical SMILES: COC1=CC=C(C=C1)C2CCCNC2[1]

IUPAC Name: 3-(4-methoxyphenyl)piperidine

CAS Number: 59939-23-4

Molecular Structure
The structure consists of a piperidine ring substituted at the 3-position with a 4-methoxyphenyl

(anisole) group. This combination of a basic aliphatic heterocycle and an electron-rich aromatic

ring is a common pharmacophore.

Caption: 2D Structure of 3-(4-Methoxyphenyl)piperidine.

Physicochemical Data
A summary of key computed and experimental properties is crucial for experimental design,

including solvent selection, dosage calculations, and ADMET (Absorption, Distribution,

Metabolism, Excretion, and Toxicity) profiling.
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Property Value Source

Molecular Formula C12H17NO PubChem[1]

Molecular Weight 191.27 g/mol PubChem

Monoisotopic Mass 191.131014 g/mol PubChem[1]

XLogP3 2.1 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 2 PubChem

Topological Polar Surface Area 21.3 Å² PubChem

Formal Charge 0 PubChem

Synthesis and Manufacturing
The synthesis of 3-arylpiperidines is a well-established field in organic chemistry. A common

and reliable approach involves the reduction of a corresponding 3-arylpyridine or a related

precursor. The following protocol describes a representative synthesis adapted from

established methodologies for similar structures.[2]

Synthetic Workflow Diagram
The transformation from a commercially available precursor to the final product involves a key

reduction step.
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Start: 3-(4-Methoxyphenyl)pyridine

Step 1: Catalytic Hydrogenation
Reagents: H2 (gas), Pd/C or PtO2

Solvent: Ethanol or Acetic Acid

Reduction of Pyridine Ring

Step 2: Work-up
Action: Filter catalyst, remove solvent under vacuum

Isolation of Crude Product

Step 3: Purification
Method: Column Chromatography or Distillation

Removal of Impurities

Product: 3-(4-Methoxyphenyl)piperidine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-(4-Methoxyphenyl)piperidine.

Detailed Experimental Protocol
Objective: To synthesize 3-(4-Methoxyphenyl)piperidine via catalytic hydrogenation of 3-(4-

Methoxyphenyl)pyridine.

Materials:

3-(4-Methoxyphenyl)pyridine (1.0 eq)

10% Palladium on Carbon (Pd/C) (5-10 mol%) or Platinum(IV) oxide (PtO2)
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Ethanol (or Glacial Acetic Acid)

Hydrogen gas (H2)

Diatomaceous earth (e.g., Celite®)

Sodium bicarbonate (NaHCO3), saturated aqueous solution

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 3-(4-

Methoxyphenyl)pyridine in a suitable solvent like ethanol.

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere

(e.g., nitrogen or argon). Causality: Pd/C is a highly efficient and widely used catalyst for the

reduction of aromatic rings. It is pyrophoric and must be handled with care.

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the

desired pressure (typically 50-500 psi). The reaction is then heated (e.g., 50-80 °C) and

agitated for 12-24 hours.

Reaction Monitoring: The reaction progress can be monitored by observing the cessation of

hydrogen uptake or by analytical techniques like TLC or GC-MS on small aliquots.

Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction

mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake

should be washed with the reaction solvent. Trustworthiness: This step is critical for

removing the heterogeneous catalyst completely, which is essential for product purity and

safety.

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a

rotary evaporator.
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Purification: The resulting crude oil or solid is purified. If the reaction was run in a neutral

solvent like ethanol, the crude product can be purified by silica gel column chromatography.

If an acidic solvent was used, the mixture must first be neutralized with a base (e.g.,

saturated NaHCO3 solution) and extracted with an organic solvent like DCM. The organic

layer is then dried over MgSO4, filtered, and concentrated. Final purification can be achieved

by vacuum distillation or chromatography.

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any

chemical workflow. A combination of spectroscopic and chromatographic methods is employed.

Analytical Workflow Diagram
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Primary Identification

Purity & Confirmation

Mass Spectrometry (MS)
Confirms: Molecular Weight

HPLC / UPLC
Determines: Purity (%)

Purity Assessment

Nuclear Magnetic Resonance (NMR)
Confirms: Structural Connectivity

Purity Assessment

FTIR Spectroscopy
Confirms: Functional Groups

Final Confirmation

Certificate of Analysis (CoA)

Synthesized Product

Structural Elucidation Structural Elucidation

Click to download full resolution via product page

Caption: Standard analytical workflow for quality control.

Expected Analytical Data
The following table summarizes the expected data from key analytical techniques. This serves

as a self-validating system; experimental data must match these benchmarks.
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Technique Expected Results

Mass Spec. (EI)

Molecular Ion (M+) at m/z = 191. Key fragments

corresponding to the loss of piperidine or

methoxyphenyl moieties.[3]

¹H NMR (CDCl₃)

~7.2 ppm (d, 2H): Aromatic protons ortho to the

piperidine. ~6.8 ppm (d, 2H): Aromatic protons

meta to the piperidine. ~3.8 ppm (s, 3H):

Methoxy (-OCH₃) protons. ~2.6-3.2 ppm (m,

5H): Piperidine protons (CH and CH₂ adjacent

to N). ~1.5-2.0 ppm (m, 4H): Remaining

piperidine CH₂ protons. Broad singlet (1H): N-H

proton.

¹³C NMR (CDCl₃)

~158 ppm: Aromatic C attached to OCH₃. ~114-

135 ppm: Remaining aromatic carbons. ~55

ppm: Methoxy (-OCH₃) carbon. ~40-55 ppm:

Piperidine carbons.

FTIR (KBr Pellet)

~3300 cm⁻¹: N-H stretch. ~2800-3000 cm⁻¹:

Aliphatic C-H stretches. ~1610, 1510 cm⁻¹:

Aromatic C=C stretches. ~1245 cm⁻¹: Aryl-O-

CH₃ ether stretch.[3]

HPLC

Purity >95% (typically >98%) using a standard

C18 column with a mobile phase gradient of

water/acetonitrile containing 0.1% trifluoroacetic

acid (TFA) or formic acid.

Applications in Research and Drug Development
The 3-(4-Methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry,

primarily due to its prevalence in molecules targeting the central nervous system.

CNS Drug Discovery: The piperidine ring is a common feature in many CNS-active drugs,

acting as a versatile scaffold that can be modified to achieve desired receptor affinity and

pharmacokinetic properties. It is a key component in compounds developed as potential

antipsychotics and antidepressants.[4]
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Receptor Antagonism: Phenylpiperidine and related phenylpiperazine structures are known

to interact with various neurotransmitter systems, including serotonin (5-HT) and dopamine

receptors.[5][6] Derivatives are often investigated as selective antagonists or inverse

agonists for receptors like the 5-HT2A receptor.[5]

Chemical Building Block: Beyond its direct biological activity, this compound serves as a

crucial intermediate for the synthesis of more complex molecules.[7] The secondary amine of

the piperidine ring provides a reactive handle for further functionalization, allowing for the

systematic exploration of structure-activity relationships (SAR).

Safety and Handling
As a research chemical, 3-(4-Methoxyphenyl)piperidine and its analogues require careful

handling in a controlled laboratory environment. The following information is based on data for

structurally similar compounds and should be supplemented by a substance-specific Safety

Data Sheet (SDS).[8][9][10]

GHS Hazard Classification:

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8][9]

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8]

[9]

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause

respiratory irritation.[8][9]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[8]
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Handling and Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Handle in accordance with good industrial hygiene and safety practices. Use a chemical

fume hood.

Avoid formation of dust and aerosols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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